N(6)-(1-羧乙基)-L-赖氨酸

描述

Synthesis Analysis

The synthesis of N(6)-(1-carboxyethyl)-L-lysine involves chemical or enzymatic processes that modify lysine residues in proteins. One study detailed the formation of N(6)-(1-carboxyethyl)-L-lysine by Streptococcus lactis during growth in arginine-deficient conditions, revealing the enzymatic pathway for its synthesis and confirming its structure through chemical synthesis (J. Thompson & S. P. Miller, 1988).

Molecular Structure Analysis

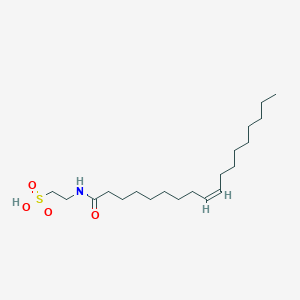

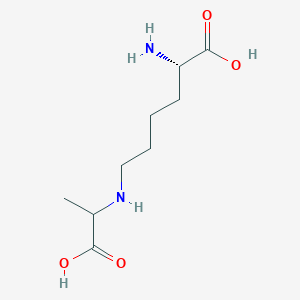

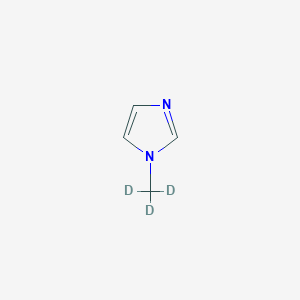

The molecular structure of N(6)-(1-carboxyethyl)-L-lysine is characterized by the presence of a lysine backbone with a carboxyethyl group attached to the ε-amino group. This structure was elucidated through various spectroscopic methods, including 1H NMR and 13C NMR spectroscopy, which confirmed the presence of nine carbon atoms with two being carboxyl carbons (J. Thompson & S. P. Miller, 1988).

Chemical Reactions and Properties

N(6)-(1-carboxyethyl)-L-lysine is formed through glycation and oxidation reactions. These reactions involve the nonenzymatic reaction of sugars with lysine residues in proteins, followed by oxidative modifications. The compound is also a marker of oxidative stress and has been found to accumulate in various human tissues with age and in conditions like diabetes, highlighting its role in the pathological processes associated with these conditions (E. D. Schleicher, E. Wagner, & A. Nerlich, 1997).

Physical Properties Analysis

The physical properties of N(6)-(1-carboxyethyl)-L-lysine, such as solubility and stability, are influenced by its chemical structure. The presence of carboxyl groups makes it more hydrophilic compared to lysine, affecting its behavior in biological systems. Detailed studies on its physical properties specifically are sparse but can be inferred from general behavior patterns of similar molecules in aqueous environments.

Chemical Properties Analysis

As an AGE, N(6)-(1-carboxyethyl)-L-lysine exhibits properties that can contribute to the cross-linking of proteins, altering their function and contributing to the pathogenesis of diseases related to aging and high glucose levels. Its formation through glycation and oxidation reflects its reactive nature and potential to modify proteins in a way that might affect cellular functions negatively (E. D. Schleicher, E. Wagner, & A. Nerlich, 1997).

科学研究应用

-

Plant Growth Regulation

- In the field of Agriculture and Botany , N-6-Benzyladenine (BA), a compound similar to N(6)-(1-carboxyethyl)-L-lysine, has been used to enhance the growth, yield, and nutritional quality of common beans . The application of BA at different stages of plant growth and at varying doses has shown to improve photosynthetic traits, nutrient assimilation, and yield of common beans in both summer and winter seasons .

-

Cardiovascular Health

- In the field of Health and Nutrition , n-6 fatty acids, which include compounds similar to N(6)-(1-carboxyethyl)-L-lysine, have been studied for their impact on cardiovascular health . Research has shown that dietary intake of n-6 fatty acids can significantly lower blood LDL-cholesterol levels and does not increase several cardiovascular disease risk factors such as blood pressure, inflammatory markers, haemostatic parameters, and obesity .

-

Sequences and Series

- In the field of Mathematics , sequences and series play a crucial role in various applications . While not directly related to N(6)-(1-carboxyethyl)-L-lysine, the concept of sequences and series is fundamental in understanding patterns and trends in a set of data, which can be beneficial in studying the properties and effects of various compounds .

-

Large Numbers

- In the field of Theoretical Mathematics , the concept of extremely large numbers is often explored . While this may not directly apply to N(6)-(1-carboxyethyl)-L-lysine, understanding the properties and applications of large numbers can be useful in various scientific fields, including chemistry and physics .

安全和危害

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and environmental impact.

未来方向

This would involve a discussion of areas for future research, such as potential applications of the compound, or new reactions that it could be used in.

For a specific analysis of “N(6)-(1-carboxyethyl)-L-lysine”, I would recommend consulting scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, online databases such as PubMed or the American Chemical Society’s publications might have relevant information. Please note that reading and understanding scientific literature often requires a background in the field. If you’re not familiar with the field, you might find it helpful to start with review articles, which provide an overview of a topic, before diving into the primary literature, which can be quite technical.

I hope this general approach is helpful, and I’m sorry I couldn’t provide more specific information on “N(6)-(1-carboxyethyl)-L-lysine”. If you have any other questions, feel free to ask!

属性

IUPAC Name |

(2S)-2-amino-6-(1-carboxyethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYPSOHOIAZISD-MLWJPKLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972937 | |

| Record name | N~6~-(1-Carboxyethyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(6)-(1-carboxyethyl)-L-lysine | |

CAS RN |

5746-03-2 | |

| Record name | N(6)-(1-Carboxyethyl)lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~-(1-Carboxyethyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-(1-CARBOXYETHYL)-L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8KUP1WS1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)